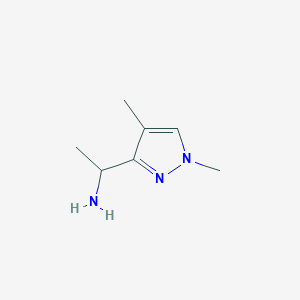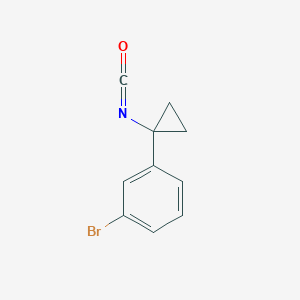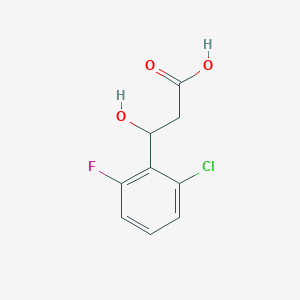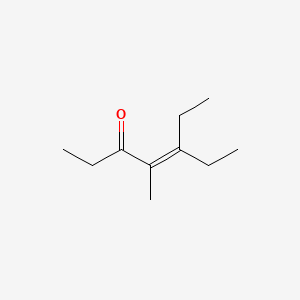
3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring, a trifluoromethyl group attached to a pyridine ring, and a nitrile group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carboxamide
- 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carboxylic acid
- 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-methanol
Uniqueness
Compared to similar compounds, 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activities. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H7F3N2O |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
3-oxo-1-[3-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-3-16-9(8)10(6-15)4-7(17)5-10/h1-3H,4-5H2 |
Clé InChI |
YPYUMXPVFYJRGN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C#N)C2=C(C=CC=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)








![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)




